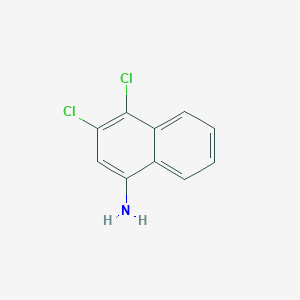

3,4-Dichloronaphthalen-1-amine

Description

Significance of Naphthalene-Based Structures in Synthetic Chemistry and Chemical Biology

The naphthalene (B1677914) framework, consisting of two fused benzene (B151609) rings, is a cornerstone in synthetic chemistry. brainly.indocbrown.info Its extended π-system imparts distinct photophysical properties and provides a larger surface area for molecular interactions compared to a single benzene ring. Naphthalene derivatives are prevalent in a wide array of applications, from dyes and pigments to pharmaceuticals and agrochemicals. quora.comgoogle.com The inherent reactivity of the naphthalene core, which is more susceptible to electrophilic substitution than benzene, allows for a diverse range of chemical modifications. brainly.in

In chemical biology, the naphthalene scaffold is a common feature in molecules designed to interact with biological systems. The lipophilic nature of the naphthalene ring can enhance a molecule's ability to cross cell membranes, a crucial attribute for drug candidates. Furthermore, the rigid structure of the naphthalene system provides a well-defined framework for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules such as proteins and nucleic acids.

Overview of Dichloronaphthalenamines: Structure, Reactivity, and Research Landscape

The introduction of two chlorine atoms and an amine group onto the naphthalene core to form dichloronaphthalenamines creates a molecule with a complex interplay of electronic effects. The chlorine atoms, being electronegative, act as electron-withdrawing groups through the inductive effect, while the amine group is a strong electron-donating group through resonance. This electronic push-pull system significantly influences the molecule's reactivity, stability, and spectroscopic properties.

The reactivity of dichloronaphthalenamines is governed by the positions of the substituents on the naphthalene rings. The amine group strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the deactivating nature of the chlorine atoms can modulate this reactivity. The specific substitution pattern of 3,4-Dichloronaphthalen-1-amine, with the amine at the C1 position and the chlorine atoms at C3 and C4, suggests a nuanced reactivity profile.

The research landscape for dichloronaphthalenamines is still developing. While some isomers have been synthesized and studied in the context of creating new dyes or as precursors for more complex molecules, comprehensive studies on many specific isomers, including this compound, are not widely documented in publicly available literature. The synthetic routes to these compounds generally involve either the chlorination of a naphthalenamine or the reduction of a dichloronitronaphthalene.

A plausible synthetic pathway to this compound would involve the nitration of 1,2-dichloronaphthalene (B52898) followed by the reduction of the resulting nitro compound. The nitration of 1,2-dichloronaphthalene would likely yield a mixture of isomers, with the regioselectivity being influenced by the directing effects of the two chlorine atoms. Subsequent separation and reduction of the desired 3,4-dichloro-1-nitronaphthalene intermediate would afford the target amine. An alternative approach could be the direct dichlorination of 1-naphthylamine (B1663977), though this would likely lead to a complex mixture of products requiring careful separation.

| Property | Predicted Value for this compound |

| Molecular Formula | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents |

| pKa (of the conjugate acid) | Estimated to be lower than that of 1-naphthylamine due to the electron-withdrawing chlorine atoms |

Current Research Frontiers and Strategic Directions for this compound

While specific research on this compound is limited, the broader field of halogenated aromatic compounds points towards several exciting research frontiers.

Advanced Materials: The unique electronic properties of this compound make it a potential building block for novel organic electronic materials. The presence of both electron-donating and electron-withdrawing groups could lead to interesting charge-transfer characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Supramolecular Chemistry: The amine group can act as a hydrogen bond donor, while the chlorine atoms can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in crystal engineering and molecular recognition. scirp.org The specific arrangement of these functional groups in this compound could be exploited to direct the self-assembly of complex supramolecular architectures with defined structures and properties.

Medicinal Chemistry and Agrochemicals: Halogenated aromatic compounds are frequently used in the design of bioactive molecules. The chlorine atoms can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate. This compound could serve as a scaffold for the synthesis of new compounds to be screened for a variety of biological activities.

Future research on this compound should focus on several key areas:

Development of efficient and regioselective synthetic routes: Establishing a reliable method for the synthesis of this specific isomer is the first critical step to enable further studies.

Thorough characterization of its physicochemical properties: Detailed experimental data on its spectroscopic properties, crystal structure, and electronic characteristics are needed to build a fundamental understanding of the molecule.

Exploration of its reactivity: A systematic investigation of its behavior in various chemical reactions will unlock its potential as a versatile building block in organic synthesis.

Computational studies: Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts.

| Potential Research Application | Rationale |

| Organic Semiconductors | The push-pull electronic nature of the molecule could lead to desirable charge transport properties. |

| Fluorescent Probes | The extended π-system of the naphthalene core, modulated by the substituents, could result in interesting fluorescence characteristics. |

| Precursor for Bioactive Molecules | The halogenated naphthalenamine scaffold can be further functionalized to create libraries of compounds for biological screening. |

| Ligand in Coordination Chemistry | The amine group can coordinate to metal centers, and the overall electronic properties of the ligand can be tuned by the chlorine atoms. |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOUQQWXTCAXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Organic Transformations of 3,4 Dichloronaphthalen 1 Amine and Its Synthesized Analogues

Nucleophilic Character of the Amine Moiety and Its Synthetic Utility

The primary amine group in 3,4-Dichloronaphthalen-1-amine imparts a significant nucleophilic character to the molecule. This reactivity is harnessed in a variety of synthetic transformations, most notably in the formation of carbon-nitrogen bonds. One of the most powerful methods for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines. mdpi.comnih.govwikipedia.orglibretexts.orgyoutube.com While specific studies on this compound are not extensively documented in readily available literature, the principles of this reaction are broadly applicable. In a typical Buchwald-Hartwig reaction, the amine acts as a nucleophile, displacing a halide on another aromatic ring in the presence of a palladium catalyst and a base. The reaction's utility is vast, allowing for the synthesis of a wide array of arylamines, which are prevalent in pharmaceuticals and natural products. nih.govwikipedia.org

The nucleophilicity of the amine can be modulated by the electronic environment of the naphthalene (B1677914) ring. The presence of two electron-withdrawing chlorine atoms can slightly decrease the basicity and nucleophilicity of the amine compared to non-halogenated naphthylamines. However, it remains a potent nucleophile capable of participating in various coupling reactions.

The synthetic utility extends to reactions with other electrophiles as well. For instance, acylation of the amine group with acid chlorides or anhydrides can furnish the corresponding amides. These amide derivatives can serve as intermediates for further functionalization or as precursors for the synthesis of more complex molecules.

Electrophilic Properties of the Halogenated Naphthalene Core

The naphthalene core of this compound, substituted with two chlorine atoms, exhibits significant electrophilic properties. The chlorine atoms, being electron-withdrawing, render the carbon atoms to which they are attached susceptible to nucleophilic attack. This is particularly true for the carbon at position 4, which is para to the activating amino group. This electrophilicity is the basis for several important synthetic transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. youtube.comyoutube.com

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com In the context of this compound, either of the chlorine atoms could potentially be displaced. The regioselectivity of such reactions would be influenced by steric factors and the electronic effects of the substituents. The chlorine at the 4-position is generally more activated towards nucleophilic aromatic substitution due to the para-directing effect of the amine group.

The electrophilic nature of the halogenated naphthalene core allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, thereby providing a powerful tool for the diversification of the molecular scaffold.

Reaction Mechanisms of Substitution and Addition Reactions

The chemical transformations of this compound are governed by well-established reaction mechanisms, primarily involving nucleophilic aromatic substitution and catalytic cycles in cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. researchgate.netconicet.gov.arnih.gov In the case of this compound, the presence of the electron-donating amino group and the electron-withdrawing chlorine atoms influences the reactivity and regioselectivity of these reactions. The SNAr mechanism typically proceeds through an addition-elimination pathway. A nucleophile attacks the aromatic ring at the carbon bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent elimination step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. For this compound, the amino group at the 1-position can direct incoming nucleophiles to the para-position (C4), thereby facilitating the substitution of the chlorine atom at this position.

Oxidative Addition, Transmetallation, and Reductive Elimination in Catalytic Systems

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, proceed through a catalytic cycle involving three key steps: oxidative addition, transmetallation, and reductive elimination. mdpi.comwikipedia.orglibretexts.orgyoutube.comyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., a chloro-substituted position on the naphthalene ring of this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a palladium(II) species. mdpi.comlibretexts.org

Transmetallation: In the case of the Suzuki coupling, the next step is transmetallation. The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base to activate the organoboron species. youtube.comyoutube.com In the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, and subsequent deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups (the aryl group from the naphthalene core and the group from the nucleophile) on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. mdpi.comlibretexts.org

The efficiency and outcome of these catalytic reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The structure of this compound provides a versatile scaffold for the synthesis of fused heterocyclic systems. The presence of the reactive amine group and the ortho- and peri-positions on the naphthalene ring allows for various cyclization strategies. For instance, N-acylated derivatives of this compound can undergo intramolecular cyclization reactions to form fused nitrogen-containing heterocycles. researchgate.net

One important class of fused heterocycles that can be synthesized from naphthylamines are benzo[g]quinolines. mdpi.comnih.govnih.govmdpi.comresearchgate.net While specific examples starting from this compound are not readily found, analogous reactions with other naphthylamines suggest potential synthetic routes. For example, condensation reactions of naphthylamines with dicarbonyl compounds or their equivalents can lead to the formation of the quinoline (B57606) ring system fused to the naphthalene core. The substituents on the resulting benzo[g]quinoline can be further modified, leading to a diverse range of polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

The synthesis of other fused systems, such as those containing oxazole (B20620) or thiazole (B1198619) rings, can also be envisioned through the appropriate functionalization of the amine group followed by intramolecular cyclization. beilstein-journals.orgmdpi.com

Redox Behavior and Electron Transfer Processes in Naphthalene-Amine Systems

The redox behavior of naphthalene-amine systems is of interest due to their potential applications in electronic materials and as redox mediators. The naphthalene core can undergo both oxidation and reduction, and the presence of the amine and chloro substituents will influence the redox potentials. While specific electrochemical data for this compound is scarce in the literature, general principles of electrochemistry of aromatic amines and halogenated aromatic compounds can be applied.

The amine group is generally susceptible to oxidation. Electrochemical oxidation of primary aromatic amines can lead to the formation of radical cations, which can then undergo further reactions such as dimerization or polymerization. mdpi.comnih.govnih.govresearchgate.net The presence of the electron-withdrawing chlorine atoms would be expected to make the oxidation of the naphthalene ring more difficult (i.e., occur at a more positive potential) compared to unsubstituted naphthylamine.

Structural Elucidation and Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution 1H and 13C NMR Analysis (Chemical Shifts, Coupling Constants, Multiplicities)

A ¹H NMR spectrum of 3,4-Dichloronaphthalen-1-amine would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic protons on the naphthalene (B1677914) ring system would typically appear in the downfield region (approx. 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of two electron-withdrawing chlorine atoms would further shift the signals of adjacent protons downfield. The multiplicity of these signals (singlet, doublet, triplet, etc.) would reveal the number of adjacent proton neighbors, helping to assign each signal to a specific position on the ring. Coupling constants (J-values) would provide information about the connectivity between neighboring protons. The amine protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Carbons in the aromatic ring typically resonate in the 110-150 ppm range. Carbons bonded directly to the chlorine atoms and the amine group would have their chemical shifts significantly influenced by the electronegativity of these substituents. Quaternary carbons (those without attached protons) would typically show weaker signals.

Hypothetical NMR Data Table

| Data Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H NMR | |||

| Aromatic CH | ~7.0 - 8.5 | d, t, m | ~7-9 (ortho), ~1-3 (meta) |

| Amine NH₂ | Variable (broad) | s (broad) | N/A |

| ¹³C NMR | |||

| Aromatic C-H | ~110 - 140 | ||

| Aromatic C-Cl | ~125 - 145 | ||

| Aromatic C-N | ~140 - 150 | ||

| Aromatic C (quaternary) | ~120 - 140 | ||

| Note: This table is predictive and not based on experimental data. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to one another on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across quaternary carbons and piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in confirming assignments, although it is more critical for complex stereochemical analysis not relevant to this planar aromatic system.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show:

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region, corresponding to the aromatic ring.

N-H bending (scissoring): A band around 1600 cm⁻¹.

C-N stretching: A signal in the 1250-1335 cm⁻¹ range for aromatic amines.

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 850 cm⁻¹.

FT-Raman spectroscopy would provide complementary information, often being more sensitive to the non-polar bonds of the naphthalene carbon skeleton.

Hypothetical Vibrational Spectroscopy Data Table

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Activity |

| N-H Stretch (asymmetric) | ~3450 | Weak |

| N-H Stretch (symmetric) | ~3350 | Weak |

| Aromatic C-H Stretch | >3000 | Strong |

| N-H Bend | ~1620 | Medium |

| Aromatic C=C Stretch | ~1500-1600 | Strong |

| Aromatic C-N Stretch | ~1300 | Medium |

| C-Cl Stretch | <850 | Medium |

| Note: This table is predictive and not based on experimental data. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the naphthalene ring. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, would be expected to show strong absorption bands in the UV region (200-400 nm). These absorptions correspond to π→π* transitions within the aromatic system. The presence of the amine group (an auxochrome) and the chlorine atoms would cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₇Cl₂N), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with a ratio of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Analysis of the fragmentation pattern could further support the proposed structure.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (If Available in Literature)

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the amine groups of adjacent molecules in the crystal lattice. No published crystal structure for this specific compound was found during the literature search.

Computational Chemistry and Theoretical Investigations of 3,4 Dichloronaphthalen 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for predicting the properties of molecules with a favorable balance of accuracy and computational cost. Through DFT, the electron density of a system is used to determine its energy and, consequently, a wide array of molecular properties. For 3,4-Dichloronaphthalen-1-amine, DFT calculations provide a foundational understanding of its fundamental chemical nature.

Optimized Geometries and Conformational Landscapes

The first step in a computational study is typically the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are calculated to find the minimum energy conformation.

The presence of the amine (-NH2) group introduces a degree of conformational flexibility. Theoretical calculations explore the potential energy surface to identify the most stable arrangement of the amine group's hydrogen atoms relative to the naphthalene (B1677914) ring. The planarity of the bicyclic aromatic system is a key feature, with minor deviations potentially induced by the bulky chlorine substituents and the amine group.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C1-N | Data not available |

| Bond Length | C3-Cl | Data not available |

| Bond Length | C4-Cl | Data not available |

| Bond Angle | C2-C1-N | Data not available |

| Bond Angle | C2-C3-Cl | Data not available |

| Bond Angle | C5-C4-Cl | Data not available |

| Dihedral Angle | C2-C1-N-H | Data not available |

Note: Specific calculated values are dependent on the level of theory (functional and basis set) employed in the research, and no specific published data for this exact molecule is publicly available.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of molecular reactivity, kinetic stability, and optical properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the amine group. Conversely, the LUMO is anticipated to be distributed across the aromatic system. A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. These parameters are crucial for understanding the compound's potential role in electronic applications and chemical reactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: The precise energy values are contingent on the computational methodology used and require specific published research.

Charge Transfer Analysis and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map uses a color scale to indicate regions of varying electrostatic potential on the molecule's surface.

In the case of this compound, the MEP map would likely show a region of negative potential (typically colored red or yellow) around the electronegative chlorine atoms and the lone pair of the nitrogen atom. These areas are susceptible to electrophilic attack. Regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amine group, indicating sites for potential nucleophilic interaction. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns.

Spectroscopic Parameter Prediction (GIAO-NMR, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By comparing these theoretical shifts with experimental data, the structure of the molecule can be confirmed.

Furthermore, theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H stretching, C-Cl stretching, or aromatic ring vibrations. This theoretical spectrum serves as a powerful tool for the interpretation and assignment of bands in experimentally obtained spectra.

Quantum Chemical Topology and Intermolecular Interactions

While DFT provides a broad picture of molecular properties, a deeper analysis of the electron density can reveal subtleties of chemical bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This approach allows for a rigorous definition of an atom within a molecule and the characterization of the chemical bonds between them.

By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum electron density between two bonded atoms—QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). For this compound, QTAIM analysis could be used to quantify the covalent nature of the C-C, C-N, C-H, and C-Cl bonds. It could also be employed to study potential intramolecular hydrogen bonds, for instance, between a hydrogen of the amine group and an adjacent chlorine atom, providing insights into the forces that stabilize its preferred conformation.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analyses

Theoretical investigations using Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analyses provide profound insights into the bonding and non-covalent interactions within this compound.

Reduced Density Gradient (RDG) Analysis:

RDG analysis is a powerful tool for visualizing and identifying non-covalent interactions (NCI), such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org Plots of s versus ρ reveal characteristic spikes in the low-density, low-gradient regions, which are signatures of non-covalent interactions. nih.gov The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density, is used to differentiate the nature of these interactions. nih.gov

Blue regions (negative sign(λ₂)ρ values): Indicate strong attractive interactions like hydrogen bonds. chemtools.org

Green regions (values near zero): Represent weak van der Waals interactions. researchgate.net

Red regions (positive sign(λ₂)ρ values): Signify repulsive steric clashes. chemtools.org

For this compound, RDG analysis would likely reveal van der Waals interactions across the naphthalene ring system and potential weak hydrogen bonding involving the amine group. Steric repulsion may also be observed between the chlorine atoms and adjacent protons.

Electron Localization Function (ELF) Analysis:

The Electron Localization Function (ELF) offers a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This method provides a chemically intuitive visualization of electron localization, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates perfect localization, and a value of 0.5 corresponds to a uniform electron gas. wikipedia.orgjussieu.fr

In the context of this compound, ELF analysis would delineate the covalent C-C, C-H, C-N, and C-Cl bonds. It would also highlight the lone pair of electrons on the nitrogen atom of the amine group. The topological analysis of the ELF field can further quantify the nature of these chemical bonds and lone pairs. protheragen.aijussieu.fr

Non-Covalent Interaction (NCI) Plot Analysis

NCI plot analysis, which is derived from the RDG, provides a three-dimensional visualization of non-covalent interaction regions in a molecule. nih.gov These plots are colored based on the sign(λ₂)ρ values, offering a clear and interpretable map of attractive and repulsive interactions. chemtools.orgnih.gov

For this compound, an NCI plot would visually represent the spatial extent and nature of the non-covalent interactions. This includes the dispersion forces over the aromatic rings and potential intramolecular hydrogen bonding between the amine hydrogen and a neighboring chlorine atom, if sterically feasible. The analysis can also reveal regions of steric strain within the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish mathematical relationships between the structural or property-based descriptors of a compound and its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable for predicting the behavior of new or untested compounds, thereby reducing the need for extensive experimental work. nih.gov

Development of Molecular Descriptors and Predictive Models

The foundation of QSAR/QSPR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. nih.gov Once a set of relevant descriptors is identified, various statistical and machine learning methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and neural networks, are employed to build predictive models. nih.govresearchgate.net

For this compound, a range of descriptors could be calculated, including:

| Descriptor Category | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Molecular connectivity indices, shape indices |

| Geometrical | Molecular surface area, volume |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |

These descriptors would then be used to construct QSAR or QSPR models to predict properties such as toxicity, solubility, or reactivity. The robustness and predictive power of these models are typically validated using internal and external validation techniques. nih.govnih.gov

Investigation of Steric and Electronic Effects on Properties and Activity

The biological activity and physicochemical properties of this compound are significantly influenced by its steric and electronic characteristics. wikipedia.orgfrancis-press.com

Steric Effects: The spatial arrangement of the chlorine atoms and the amine group on the naphthalene scaffold introduces steric hindrance. wikipedia.org This steric bulk can affect the molecule's ability to interact with biological targets, such as enzymes or receptors, and can influence its conformational preferences. scielo.br Steric parameters, like Taft's steric parameter (Es) or sterimol parameters, can be calculated and incorporated into QSAR models to quantify these effects. nih.gov

Electronic Effects: The electron-withdrawing nature of the two chlorine atoms significantly impacts the electron distribution across the naphthalene ring system. This, in turn, influences the reactivity of the molecule and the basicity of the amine group. francis-press.com Electronic descriptors such as Hammett constants (σ), HOMO and LUMO energies, and atomic partial charges are crucial for capturing these effects in QSPR and QSAR models. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with a compound's electron-donating and electron-accepting abilities, respectively. nih.gov

By systematically varying these steric and electronic descriptors in a series of related compounds and correlating them with observed activities or properties, it is possible to develop predictive models that elucidate the key structural features driving the behavior of molecules like this compound.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about a molecule's conformational landscape and its interactions with the surrounding solvent molecules. nih.govmdpi.com

For this compound, MD simulations can be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the amine group and any potential intramolecular interactions.

Analyze Solvent Effects: Simulate the molecule in different solvents to understand how the solvent environment influences its structure, dynamics, and properties. This includes studying the formation and dynamics of hydrogen bonds between the amine group and protic solvent molecules. researchgate.net

Predict Binding Affinities: When studying the interaction of this compound with a biological target, MD simulations can be used in conjunction with methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing insights into the stability of the complex. nih.gov

The results from MD simulations can provide a dynamic perspective that complements the static picture obtained from quantum mechanical calculations, offering a more complete understanding of the behavior of this compound in a realistic environment.

Applications in Organic Synthesis and Materials Design

Utilization as Key Intermediates for Complex Organic Molecules

No specific examples were found in the reviewed literature detailing the use of 3,4-Dichloronaphthalen-1-amine as a key intermediate for the synthesis of complex organic molecules. Research on related compounds, such as those containing a 3,4-dichlorophenyl group attached to a tetrahydronaphthalene core (a precursor to the pharmaceutical Sertraline), is available but these are structurally distinct from the subject compound. General multi-component reactions are known for synthesizing various aminonaphthol and other naphthalene (B1677914) derivatives, but none of the identified studies specifically utilized This compound as a starting material. nih.govnih.govorientjchem.org

Development of Novel Compound Libraries for Screening Purposes

There is no available information suggesting that This compound has been used as a specific scaffold for the development of novel compound libraries for screening purposes. The principles of combinatorial chemistry and library design are well-established for creating large sets of molecules for high-throughput screening, but this particular compound is not mentioned as a foundational structure in the surveyed literature.

Precursor in the Synthesis of Naphthalene-Based Heterocycles

The synthesis of naphthalene-based heterocycles is a broad and active area of research. nih.govrsc.org Methodologies such as tandem reactions, cyclization, and multi-component reactions are frequently employed to create diverse heterocyclic structures fused to or substituted on a naphthalene ring. nih.govnih.gov However, a specific search for the use of This compound as a precursor in these synthetic routes did not yield any concrete examples or dedicated studies. While it is theoretically plausible that the amine and chloro-substituted naphthalene core could be functionalized to form heterocycles, there is no direct scientific literature to substantiate this for this specific isomer.

Functional Materials: Exploration of Optical and Electronic Properties

The exploration of naphthalene derivatives for functional materials is a significant field, with many studies focusing on the optical and electronic properties of compounds like naphthalene diimides and aminonaphthalimides. nih.govacs.org These properties are highly dependent on the specific substitution pattern and resulting electronic structure of the molecules. No studies or data were identified that specifically investigate the optical or electronic properties of derivatives of This compound . Research on the photophysical properties of other chloro-substituted or amine-substituted aromatic compounds exists, but these findings cannot be directly extrapolated to the subject compound. researchgate.netresearchgate.net

Mechanistic Investigations of Biological Activities of 3,4 Dichloronaphthalen 1 Amine Derivatives

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target, typically a protein. This method is crucial for identifying potential drug candidates and understanding their mode of action at a molecular level.

Identification of Binding Sites and Modes of Interaction (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of a ligand to a protein is governed by various non-covalent forces. For naphthalene-based structures, these interactions are critical for their biological activity. The binding of a non-covalent inhibitor to the main protease (Mpro) of SARS-CoV-2, for instance, is mediated by a combination of hydrogen bonds, pi-stacking, and hydrophobic interactions nih.gov. Similarly, studies on 1,4-naphthoquinone (B94277) derivatives binding to Human Serum Albumin (HSA) indicate that hydrophobic interactions are the primary driving force for the binding process nih.gov. The planar aromatic nature of the naphthalene (B1677914) core is well-suited for engaging in hydrophobic and pi-stacking interactions within the binding pockets of proteins.

Computational Prediction of Binding Affinities and Docking Scores

| Compound Class | Target Enzyme/Receptor | Reported Binding Affinity | Source |

|---|---|---|---|

| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide derivative | 5-HT7 Receptor | Ki = 0.22 nM | ebi.ac.uk |

| 1-Naphthol (B170400) derivatives | Human Carbonic Anhydrase I (hCA I) | Ki values ranging from 0.034 to 0.724 µM | nih.gov |

| 1-Naphthol derivatives | Human Carbonic Anhydrase II (hCA II) | Ki values ranging from 0.172 to 0.562 µM | nih.gov |

| 1-Naphthol derivatives | Acetylcholinesterase (AChE) | Ki values ranging from 0.096 to 0.177 µM | nih.gov |

Target Enzyme Identification and Inhibition Mechanism Analysis

Derivatives of naphthalene have been investigated as inhibitors of several key enzymes implicated in various diseases.

Topoisomerase II: Substituted 1,8-naphthalimides are recognized as DNA intercalators that stabilize the complex between DNA and Topoisomerase II (Topo II) nih.gov. This action disrupts the normal function of Topo II, which is to manage DNA topology, leading to the formation of breaks in the DNA strands nih.gov. This mechanism is a hallmark of certain anticancer agents. The inhibitory activity is sensitive to the type and position of substituents on the naphthalimide structure nih.gov.

Alpha-glucosidase: Alpha-glucosidase inhibitors act by competitively blocking enzymes in the brush border of the small intestine, such as glucoamylase, sucrase, and maltase nih.govyoutube.com. These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars youtube.com. By inhibiting these enzymes, the rate of carbohydrate digestion is reduced, leading to lower post-meal blood glucose levels youtube.com. While specific studies on 3,4-Dichloronaphthalen-1-amine are lacking, this mechanism is a known target for various chemical scaffolds.

HDAC8: Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation, making them a target for cancer therapy nih.govnih.gov. The catalytic mechanism of HDAC8 involves a zinc ion and two key catalytic dyads nih.gov. Various compounds are being studied for their potential to inhibit HDACs, although specific data on this compound derivatives in this context is not currently available.

Mpro: The main protease (Mpro) of the SARS-CoV-2 virus is essential for its replication, making it a prime target for antiviral drug development nih.govnih.gov. Inhibition can occur through covalent or non-covalent binding to the enzyme's active site nih.govnih.gov. Extensive research has focused on identifying small molecules that can effectively block Mpro activity.

Cellular and Biochemical Mechanisms of Action

Beyond direct enzyme inhibition, the biological activity of a compound is defined by its effects on cellular processes, such as the generation of oxidative stress and interference with genetic material.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation Pathways

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Certain chemical structures can promote the generation of ROS, leading to cellular damage. Conversely, some compounds act as antioxidants, scavenging free radicals.

Studies on aminonaphthol derivatives incorporated into an indole (B1671886) scaffold have demonstrated significant antioxidant activity, measured by their ability to scavenge free radicals and reduce ferric ions nih.gov. This suggests that the naphthalene core can be part of a molecular structure that modulates oxidative balance. For example, some of these derivatives showed excellent radical scavenging ability, with IC50 values below 25 µg/mL nih.gov. Other classes of compounds, such as nitrones, are also well-known for their ability to trap cytotoxic ROS mdpi.com. The potential for this compound derivatives to either induce or mitigate oxidative stress represents a key area for mechanistic investigation.

| Compound | Radical Scavenging Activity (% at 75 µg/mL) | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| Compound 4e | 86.17% | <25 | nih.gov |

| Compound 4n | 85.20% (at 25 µg/mL) | <25 | nih.gov |

| Compound 4q | 83.27% | <25 | nih.gov |

| Compound 4r | 83.25% | <25 | nih.gov |

Interference with DNA Replication and Repair Mechanisms

Compounds that interact with DNA can disrupt fundamental cellular processes like replication and repair, often leading to cell death, a mechanism exploited in cancer therapy.

DNA Intercalation: Planar aromatic molecules, such as naphthalene derivatives, can insert themselves between the base pairs of the DNA double helix. This process, known as DNA intercalation, can inhibit DNA replication and transcription nih.gov. As mentioned previously, naphthalimides are a class of naphthalene derivatives that function as DNA intercalators and Topo II poisons nih.gov. This dual action of DNA binding and enzyme poisoning is a powerful mechanism for inducing apoptosis nih.gov.

H2AX Phosphorylation: A critical cellular response to DNA damage, particularly double-strand breaks (DSBs), is the phosphorylation of a histone variant called H2AX at serine 139, forming γH2AX nih.govnih.gov. This modification acts as a sensitive marker for DNA damage and serves as a platform to recruit DNA repair machinery to the site of the lesion nih.gov. Agents that cause DNA strand breaks, such as Topoisomerase II inhibitors, would trigger the formation of γH2AX foci nih.govnih.gov. Therefore, the induction of γH2AX would be a key downstream indicator of DNA damage caused by derivatives of this compound that function through a DNA-damaging mechanism.

Modulation of Cell Cycle Progression

The progression of the cell cycle is a tightly regulated process involving a series of checkpoints that ensure the fidelity of cell division. Disruption of this cycle is a key mechanism through which anti-proliferative agents exert their effects. Derivatives of naphthalene have been shown to interfere with cell cycle progression, often leading to arrest at specific phases, thereby preventing cancer cell proliferation.

For instance, studies on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), a 1,4-naphthoquinone derivative, demonstrated its ability to induce cell cycle arrest in the G1 phase in various human prostate cancer cell lines, including androgen-independent (PC-3, DU-145) and androgen-dependent (CWR-22) types. nih.gov Interestingly, the specific response can vary between cell lines, which may be attributable to differences in their cell cycle checkpoint integrity and susceptibility to apoptosis. nih.gov The anti-proliferative effect of such compounds may be linked to the dephosphorylation and subsequent activation of the Retinoblastoma (RB) tumor suppressor protein, which in its active state, halts progression from the G1 to the S phase. nih.gov

Similarly, other complex heterocyclic structures based on a naphthalene framework, such as Naphtho[2,1-α]pyrrolo[3,4-c]carbazole-5,7(6H,12H)-dione (NPCD), are recognized as potent inhibitors of cyclin D1-CDK4, a key complex for G1 phase progression. nih.gov This inhibition leads to a strong G1 phase arrest in tumor cells. nih.gov The ability of these derivatives to halt the cell cycle at critical checkpoints underscores their therapeutic potential as anticancer agents.

Apoptotic Pathway Activation and Analysis of Molecular Markers

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A primary goal in cancer therapy is to selectively induce apoptosis in malignant cells. Various derivatives based on the naphthalene scaffold have been found to trigger apoptotic pathways, and the analysis of molecular markers helps to elucidate the specific mechanisms involved.

The induction of apoptosis by the naphthoquinone derivative NCDDNB in prostate cancer cells has been shown to involve the modulation of key regulatory proteins. nih.gov A significant mechanism observed is the upregulation of the pro-apoptotic protein Bax, which facilitates the release of mitochondrial cytochrome c, alongside the downregulation of the anti-apoptotic protein Bcl-XL, which normally serves to protect mitochondrial integrity. nih.gov This shift in the Bax/Bcl-XL ratio is a classic hallmark of the intrinsic apoptotic pathway. The greatest apoptotic effect for NCDDNB was observed in androgen-independent PC-3 cells. nih.gov

Further evidence from other complex heterocyclic compounds, such as tryptanthrin (B1681603) derivatives, shows that the activation of executioner caspases, like caspase-3, is a common downstream event. mdpi.com The activation of caspase-3 is a point of convergence for multiple apoptotic signaling pathways and is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.com

Table 1: Molecular Markers Modulated by Naphthalene-based Derivatives in Apoptosis Induction

| Cell Line | Compound | Molecular Marker | Effect | Pathway Implication |

| PC-3 (Prostate Cancer) | NCDDNB | Bax | Up-regulation | Intrinsic Apoptosis |

| PC-3 (Prostate Cancer) | NCDDNB | Bcl-XL | Down-regulation | Intrinsic Apoptosis |

| Hep3B (Hepatocellular Carcinoma) | Tryptanthrin Derivatives (A1, A6) | Caspase-3 | Activation | Caspase-Dependent Apoptosis |

This table illustrates the effects of exemplary naphthalene-related derivatives on key apoptotic proteins as reported in preclinical studies.

Antioxidant Activity Mechanisms (e.g., DPPH, ABTS Scavenging)

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. The antioxidant potential of chemical compounds, including naphthalenamine derivatives, is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. e3s-conferences.orgnih.gov

The DPPH assay utilizes a stable free radical that has a deep violet color in solution. nih.gov When an antioxidant compound is added, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to decolorize to a pale-yellow hue. nih.gov The extent of this color change, measured by a decrease in absorbance at approximately 517 nm, is proportional to the antioxidant capacity of the compound. nih.gov

The ABTS assay is based on a similar principle. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. e3s-conferences.org In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. e3s-conferences.org The scavenging activity is typically measured by the decrease in absorbance at 734 nm. e3s-conferences.org This assay is versatile as it can be used to measure the activity of both hydrophilic and lipophilic antioxidants. nih.gov

The efficiency of a compound in these assays is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity. For example, in studies of some 1,4-disubstituted 1,2,3-triazoles, certain derivatives showed excellent radical scavenging properties with IC50 values lower than that of the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net

Table 2: Exemplary Antioxidant Activity of Heterocyclic Compounds in DPPH and ABTS Assays

| Compound | DPPH IC50 (mM) | ABTS IC50 (mM) |

| 4a | 1.88 ± 0.07 | 2.17 ± 0.02 |

| 4b | 2.19 ± 0.09 | 2.38 ± 0.43 |

| 4d | 2.30 ± 0.01 | 4.07 ± 0.57 |

| BHT (Standard) | 3.52 ± 0.08 | 4.64 ± 0.11 |

Data represents findings for a series of 1,4-disubstituted 1,2,3-triazoles, illustrating the quantification of antioxidant activity. A lower IC50 value signifies greater activity. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies are fundamental to medicinal chemistry for the design of more potent and selective drugs. These studies investigate how the chemical structure of a molecule, such as a this compound derivative, relates to its biological activity and the mechanism by which it elicits that activity.

These studies demonstrate that the naphthalene core can be systematically modified to optimize biological outcomes. The nature, position, and stereochemistry of substituents can influence factors such as binding affinity to target proteins, cell permeability, and metabolic stability, thereby modulating both the potency (SAR) and the specific biological pathway being affected (SMR).

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex 3,4-Dichloronaphthalen-1-amine Derivatives

The development of novel and efficient synthetic methodologies is paramount to exploring the chemical space around this compound. While classical methods exist, future research will likely focus on more sophisticated and versatile strategies to generate complex derivatives with high precision and efficiency.

One of the most promising avenues is the application of palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination. nih.govwiley.com This powerful transformation has become a cornerstone in the synthesis of arylamines due to its broad substrate scope and functional group tolerance. nih.gov Research in this area could focus on optimizing reaction conditions for the specific context of dichloronaphthalenes, exploring a variety of amine coupling partners to generate a diverse library of derivatives. The use of specialized phosphine (B1218219) ligands, such as YPhos, has been shown to facilitate C-N coupling reactions of challenging aryl chlorides even at room temperature, a significant advancement over traditional methods requiring elevated temperatures. wiley.com

Furthermore, the selective functionalization of the naphthalene (B1677914) core presents a significant challenge and a key area for future exploration. The differential reactivity of the two chlorine atoms in this compound could be exploited to achieve regioselective substitutions. Studies on related dichloroquinolines have demonstrated that the choice of catalyst and reaction conditions can influence which chlorine atom is preferentially substituted, offering a pathway to selectively synthesize mono-aminated products. nih.govnih.gov For instance, ligands like BINAP and DavePhos have been successfully employed in the selective amination of dichloroquinolines, a strategy that could be adapted for dichloronaphthalenes. nih.govnih.gov

Future synthetic endeavors could also explore one-pot multicomponent reactions to construct complex molecular architectures in a single step, improving efficiency and reducing waste. nih.gov Additionally, the synthesis of derivatives through nucleophilic substitution reactions on related precursors like 2,3-dichloro-1,4-naphthoquinone offers another viable route to novel compounds. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precursors |

| Palladium-Catalyzed C-N Cross-Coupling | High efficiency, broad substrate scope, functional group tolerance. nih.govwiley.com | Optimization of ligands (e.g., YPhos, BINAP, DavePhos) and reaction conditions for dichloronaphthalenes. wiley.comnih.govnih.gov | 1,2-dichloro-4-nitronaphthalene, 3,4-dichloronaphthalene |

| Selective Functionalization | Access to specific isomers and derivatives. | Exploiting differential reactivity of chlorine atoms for regioselective amination. nih.govnih.gov | This compound |

| Multicomponent Reactions | Increased efficiency, reduced waste, rapid library generation. nih.gov | Design of novel one-pot syntheses for complex derivatives. | This compound, various aldehydes and isocyanides |

| Nucleophilic Substitution | Access to a wide range of functional groups. nih.govresearchgate.net | Exploration of diverse nucleophiles and reaction conditions. | 2,3-dichloro-1,4-naphthoquinone |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new chemical entities. ulster.ac.uknih.gov For this compound and its derivatives, these computational tools offer a powerful approach to navigate the vast chemical space and predict key properties, thereby accelerating the research and development process.

A primary application of AI/ML lies in the development of Quantitative Structure-Property Relationship (QSPR) models . These models can be trained on existing data to predict a wide range of properties for novel, un-synthesized derivatives of this compound. nih.gov Properties such as lipophilicity, solubility, and potential biological activity can be estimated in silico, allowing researchers to prioritize the synthesis of compounds with the most promising profiles. ulster.ac.uknih.govresearchgate.net Deep learning models, in particular, have shown significant promise in accurately predicting chemical properties based solely on a compound's structure. ulster.ac.ukresearchgate.netnih.gov

Furthermore, AI can be employed in de novo drug design , generating entirely new molecular structures with desired properties. Generative models, such as variational autoencoders and generative adversarial networks (GANs), can be trained on libraries of known bioactive molecules to design novel derivatives of this compound that are predicted to be active against specific biological targets. nih.gov

| AI/ML Application | Description | Potential Impact |

| QSPR Modeling | Predictive models for physicochemical and biological properties. nih.gov | Prioritization of synthetic targets, reduction of experimental screening. ulster.ac.uknih.govresearchgate.net |

| De Novo Design | Generation of novel molecular structures with desired activities. nih.gov | Discovery of novel lead compounds with enhanced efficacy. |

| AI-Guided Synthesis | Algorithmic planning of optimal synthetic routes. rsc.org | Accelerated synthesis of complex derivatives, improved efficiency. |

| Bioactivity Prediction | In silico screening against various biological targets. nih.gov | Identification of potential therapeutic applications. |

Deeper Exploration of Unconventional Mechanistic Pathways in Biological Systems

Understanding the intricate interactions of this compound with biological systems is crucial for harnessing its potential. Future research should venture beyond conventional mechanistic studies to explore unique and previously unconsidered pathways.

The metabolism of naphthalene and its derivatives is known to be complex, often involving cytochrome P450 (CYP) enzymes. nih.gov While the metabolism of the parent naphthalene molecule has been studied, the specific metabolic fate of this compound remains to be elucidated. Future investigations could focus on identifying the specific CYP isozymes responsible for its metabolism and characterizing the resulting metabolites. nih.gov The presence of chlorine atoms can significantly influence metabolic pathways, potentially leading to the formation of reactive intermediates with unique toxicological or pharmacological profiles.

The study of halogenated compounds has revealed various mechanisms of action, including the disruption of membrane integrity, DNA damage, and alterations in gene expression. wiley.com Research into this compound could explore these unconventional mechanisms. For instance, its potential to induce oxidative stress or interfere with cellular signaling pathways warrants investigation.

Furthermore, the interaction of this compound with less common biological targets should be explored. While many studies focus on well-defined protein binding pockets, this compound could exert its effects through allosteric modulation, disruption of protein-protein interactions, or by targeting non-proteinaceous biomolecules. Advanced techniques such as chemoproteomics and metabolomics could be employed to identify novel cellular targets and pathways affected by this compound.

| Research Area | Focus | Key Questions to Address |

| Metabolic Profiling | Identification of metabolic pathways and metabolites. nih.gov | Which CYP isozymes are involved? What are the structures and activities of the metabolites? |

| Unconventional Toxicity Mechanisms | Investigation of non-classical mechanisms of action. wiley.com | Does it induce oxidative stress? Does it interfere with cellular signaling? |

| Novel Biological Targets | Identification of previously unknown molecular targets. | Does it exhibit allosteric modulation? Does it disrupt protein-protein interactions? |

| Systems Biology Approaches | Comprehensive analysis of cellular responses. | How does it alter the proteome and metabolome? |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,4-Dichloronaphthalen-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Palladium-catalyzed C-H activation is a robust approach for introducing amine groups into aromatic systems. For example, dimethylamination of chlorinated naphthalenes using N,N-dimethylformamide (DMF) as an amine source under Pd catalysis (e.g., Pd(OAc)₂ with ligands like Xantphos) achieves regioselective functionalization. Optimize temperature (80–120°C), solvent (toluene or DMF), and reaction time (12–24 hrs) to maximize yield. Monitor progress via TLC and confirm purity via column chromatography .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritation or sensitization. Store the compound in a cool, dry place away from oxidizers. For waste management, segregate halogenated amine waste and dispose via certified hazardous waste services. Document all handling procedures and conduct regular risk assessments .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm structure and purity. For example, aromatic protons in naphthalene derivatives typically appear at δ 6.8–8.5 ppm. IR spectroscopy can identify NH stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). HRMS provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₀H₈Cl₂N: 212.0045). Cross-validate with elemental analysis or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound synthesized via different methods?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents, byproducts) or solvent effects. Perform rigorous purification (e.g., recrystallization in ethanol/water) and reacquire NMR in a standardized solvent (e.g., CDCl₃). Compare with literature data for analogous compounds (e.g., 4-chloroaniline derivatives). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. If inconsistencies persist, investigate reaction intermediates (e.g., via LC-MS) to identify side reactions .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Regioselectivity in naphthalene systems is influenced by electronic and steric factors. Employ directing groups (e.g., carbonyl, sulfonyl) to guide C-H activation. For Pd-catalyzed reactions, screen ligands (e.g., phosphines, carbenes) to modulate metal coordination. Computational modeling (DFT) can predict reactive sites based on electron density maps. Validate predictions experimentally by isolating and characterizing isomers via preparative HPLC .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples (40–100°C) and analyze decomposition via TGA or DSC.

- Photostability : Expose to UV light (254 nm) and monitor degradation by HPLC.

- Hydrolytic Stability : Test in buffered solutions (pH 3–10) at 25–50°C.

Quantify degradation products (e.g., dechlorinated amines) using GC-MS or NMR. Store samples in amber vials with desiccants to mitigate light/moisture effects .

Q. What in vitro assays are suitable for probing the biological interactions of this compound?

- Methodological Answer : Screen for receptor binding (e.g., GPCRs) using competitive radioligand assays. Assess cytotoxicity via MTT or resazurin assays in cell lines (e.g., HEK293, HepG2). For enzyme inhibition studies, use fluorogenic substrates (e.g., cytochrome P450 isoforms). Include positive/negative controls and triplicate measurements. Validate hits with dose-response curves (IC₅₀) and orthogonal assays (e.g., SPR for binding kinetics) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Variability may stem from assay conditions (e.g., cell passage number, serum concentration). Replicate experiments in standardized conditions (e.g., RPMI-1640 medium, 10% FBS). Perform meta-analyses of published data to identify trends. Use cheminformatics tools (e.g., molecular docking) to correlate structural features (e.g., Cl substitution patterns) with activity. Collaborate with independent labs for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.